molecular formula C12H10O4 B164215 1,4-Phenylenediacrylic acid CAS No. 16323-43-6

1,4-Phenylenediacrylic acid

Cat. No. B164215
CAS RN: 16323-43-6
M. Wt: 218.2 g/mol
InChI Key: AAFXQFIGKBLKMC-KQQUZDAGSA-N
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Description

1,4-Phenylenediacrylic acid is a carboxylic acid . It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol. It has a molecular weight of 274.24 g/mol and a density of 1.426 g/cm³.


Synthesis Analysis

1,4-Phenylenediacrylic acid can be synthesized using a variety of methods, such as the Knoevenagel condensation reaction, the Friedel-Crafts acylation reaction, or the Wittig reaction. These methods involve the reaction of two molecules of acylated benzenes in the presence of a base or acid catalyst.


Molecular Structure Analysis

The molecular formula of 1,4-Phenylenediacrylic acid is C12H10O4 . The compound is a solid at 20 degrees Celsius .


Chemical Reactions Analysis

As a carboxylic acid, 1,4-Phenylenediacrylic acid donates hydrogen ions if a base is present to accept them. It reacts in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

1,4-Phenylenediacrylic acid is a white to light yellow powder or crystal . It is insoluble in water . It has a melting point of >300°C and a boiling point of 470°C.

Scientific Research Applications

Polymer Synthesis and Properties

1,4-Phenylenediacrylic acid has been utilized in the synthesis of various polymers. For instance, a polymer containing 1,3,4-oxadiazole rings was synthesized from p-phenylenediacrylic acid and hydrazine sulphate, demonstrating lower oxidation ability compared to polyphenylenevinylene and yielding conductive materials upon pyrolysis (Sinigersky, Wegner, & Schopov, 1993). Moreover, photocrosslinkable copolyesters incorporating 1,4-phenylene bisacrylic acid have been developed, enabling photochemical thermosetting of polyesters after fabrication as films and fibers (Vargas, Collard, Liotta, & Schiraldi, 2000).

Coordination Polymers and Metal-Organic Frameworks

1,4-Phenylenediacrylic acid plays a significant role in the formation of coordination polymers and metal-organic frameworks. For example, it has been used to synthesize manganese(II) and zinc(II) coordination polymers, which exhibit diverse structural forms and properties (Sun et al., 2009). Additionally, new Mn(II) and Co(II) complexes bridged by 1,4-phenylenediacrylate have been characterized, revealing unique magnetic properties and supramolecular architectures (Mistri et al., 2014).

Photoreactive Materials

1,4-Phenylenediacrylic acid derivatives have been explored for their photoreactive properties. Studies on the solid-state photoreaction in organic crystals of its derivatives, such as dimethyl and diethyl esters, provide insights into their photopolymerization mechanisms (Chakrabarti, Maity, & Misra, 1992). Additionally, the photoreaction kinetics in LB films of a p-phenylenediacrylic acid derivative were investigated using infrared spectroscopy, revealing two-step kinetics and molecular environment changes during the reaction process (Zhoa et al., 1998).

Safety And Hazards

1,4-Phenylenediacrylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid
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InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AAFXQFIGKBLKMC-KQQUZDAGSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O
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Molecular Formula

C12H10O4
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Molecular Weight

218.20 g/mol
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Physical Description

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Product Name

1,4-Phenylenediacrylic acid

CAS RN

16323-43-6, 23713-85-1
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Record name 1,4-Phenylenediacrylic acid
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Record name p-Benzenediacrylic acid
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Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-
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Record name 3,3'-(p-phenylene)diacrylic acid
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Record name 1,4-PHENYLENEDIACRYLIC ACID
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Melting Point

greater than 572 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
HR Kricheldorf, N Probst - Macromolecular Chemistry and …, 1995 - Wiley Online Library
The dichlorides of commercial 1,4‐phenylenediacrylic acid 3,3′‐(1,4‐Phenylene)di‐2‐propenoic acid. and N‐(4‐carboxyphenyl)‐trimellitimide were polycondensed with a chiral …
Number of citations: 21 onlinelibrary.wiley.com
Z Hassan, S Reimann, K Wittler… - Advanced Synthesis …, 2012 - Wiley Online Library
The reaction of 1,4‐phenylenediacrylic acid with thionyl chloride was reinvestigated. In earlier reports [Liebigs Ann. Chem. 1980, 1172; Heterocycles 1995, 41, 2691; Adv. Synth. Catal. …
Number of citations: 9 onlinelibrary.wiley.com
B Pavilek, J Kožíšek, M Zalibera, K Lušpai… - Tetrahedron …, 2020 - Elsevier
The regioselective synthesis of a linear benzo[b]dithiophene (BDT) regioisomer 10 is described. Regioselectivity is accomplished by di-substitution with bromine atoms in the starting …
Number of citations: 1 www.sciencedirect.com
JA Osaheni, SA Jenekhe - Macromolecules, 1993 - ACS Publications
Luminescent thin films of conjugated polymers are currently of interestfor light-emitting diodes (LEDs), fiat panel and flexible displays, and related applications in optoelectronics in part …
Number of citations: 76 pubs.acs.org
Z Honda, K Saito, T Kida, M Hagiwara - Journal of Magnetism and Magnetic …, 2023 - Elsevier
A series of organic-inorganic hybrid materials TM(Xcin)(OH) were synthesized and their structural and magnetic properties were investigated to discuss their magneto-structural relations…
Number of citations: 2 www.sciencedirect.com
XG Sang, XX Liu - Journal of Coordination Chemistry, 2014 - Taylor & Francis
Three 3-D coordination polymers, [Cu(cca)(4,4′-bipy)] n (1), [Co 3 (pda) 3 (1,10′-phen) 2 ] n (2), and [Co(pda)(1,10′-phen)] n (3), have been synthesized from 4-carboxycinnamic …
Number of citations: 5 www.tandfonline.com
S Song, M Watabe, T Adachi, T Kobae… - Japanese journal of …, 1998 - iopscience.iop.org
The photoreactive thin films of poly (oxyalkyleneoxy-1, 4-phenylenediacryloyl), a PDA-n polyester (n= 2–5), were prepared. Their photoreactions and the liquid crystal (LC) …
Number of citations: 25 iopscience.iop.org
J Kumagai, K Hirano, T Satoh, S Seki… - The Journal of Physical …, 2012 - ACS Publications
Compound 4 formed from 1, 4-phenylenediacrylic acid and thionyl chloride was proposed to be 3, 7-dichlorobenzo [1, 2-b; 4, 5-b′] dithiophene-2, 6-dicarbonyl chloride (Liebigs Ann. …
Number of citations: 3 pubs.acs.org
M Onciu, CI Chiriac, S Vlad, G Stoica… - Revue Roumaine de …, 1998 - CARTIMEX
Number of citations: 4
J Ha - 2018 - Khon Kaen University Library
Number of citations: 0

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